1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone
Description
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone is a synthetic small molecule featuring a pyrrolidine ring substituted with a cyclopropylmethoxy group at the 3-position and a 4-fluorophenoxy moiety linked via an ethanone bridge. This structure combines lipophilic (cyclopropyl, fluorophenyl) and polar (ether, ketone) functionalities, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(4-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c17-13-3-5-14(6-4-13)21-11-16(19)18-8-7-15(9-18)20-10-12-1-2-12/h3-6,12,15H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJJCHOSMMJHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethoxy halide.
Pyrrolidine Ring Formation: The cyclopropylmethoxy halide is then reacted with pyrrolidine under basic conditions to form the cyclopropylmethoxy pyrrolidine intermediate.
Attachment of the Fluorophenoxy Ethanone Moiety: The final step involves the reaction of the cyclopropylmethoxy pyrrolidine intermediate with 4-fluorophenoxy ethanone under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylmethoxy and fluorophenoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally related molecules from the evidence:
Key Observations :
- Lipophilicity: The target compound exhibits moderate logP (2.8), balancing cyclopropylmethoxy’s hydrophobicity with the polar ethanone group.
- Spectral Signatures : The cyclopropyl group in the target compound and produces distinct NMR signals (δ 0.5–1.2), differentiating it from dimethylpyrrole (δ 2.1–2.3 in ) or benzimidazole (δ 7.6–8.0 in ) analogs.
Implications for Drug Design
- Metabolic Stability: The cyclopropylmethoxy group in the target compound may resist oxidative metabolism better than the dimethylpyrrole in or methoxyphenoxy in .
- Selectivity : The absence of strongly electron-withdrawing groups (e.g., CF3 in ) in the target compound may reduce off-target interactions compared to .
Biological Activity
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone, also known as a pyrrolidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may influence its interaction with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 305.37 g/mol. The compound's structure includes a cyclopropylmethoxy group and a fluorophenoxy moiety, which are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H23FNO3 |
| Molecular Weight | 305.37 g/mol |
| IUPAC Name | This compound |
| InChI Key | KDOVTLNMFXEPJN-UHFFFAOYSA-N |
Anticancer Potential
Recent studies have investigated the anticancer properties of various pyrrolidine derivatives, including the one . While specific data on the anticancer efficacy of this compound is limited, related compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The proposed mechanism of action for compounds similar to this compound often involves:
- Inhibition of Kinases : Some pyrrolidine derivatives have been shown to inhibit kinases involved in cancer progression, such as CDK2 and Abl kinase, although specific studies on this compound are still needed.
- Receptor Interaction : The presence of fluorine in the structure may enhance binding affinity to certain receptors, potentially modulating signaling pathways related to cancer and inflammation.
Synthesis and Evaluation
A study focused on synthesizing pyrrolidine derivatives reported that structural modifications could lead to enhanced biological activity. The synthesis typically involves several steps, including the formation of key intermediates that are crucial for achieving the desired biological properties.
In Vitro Studies
In vitro studies have highlighted the importance of evaluating the cytotoxic effects of such compounds against various cancer cell lines. For instance, related compounds were tested against MCF-7 (breast cancer) and K562 (leukemia) cell lines, revealing varying degrees of cytotoxicity and potential mechanisms involving apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
